Thermal Stability and Physical Form Differentiation: 5,6- vs 4,5-Dichloropyridazin-3(2H)-one
5,6-Dichloropyridazin-3(2H)-one exhibits a significantly lower melting point (169–171 °C) compared to its 4,5-dichloro regioisomer (204–206 °C) [1]. This 35–37 °C difference reflects altered crystal packing energetics arising from the distinct adjacency of the chlorine substituents on the pyridazine ring. The lower melting point of the 5,6-dichloro isomer may confer advantages in solution-phase reaction workup and recrystallization protocols where thermal exposure is a concern [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 169–171 °C (ethanol) |
| Comparator Or Baseline | 4,5-Dichloropyridazin-3(2H)-one (CAS 932-22-9): 204–206 °C |
| Quantified Difference | Δmp = 35–37 °C lower for the 5,6-dichloro isomer |
| Conditions | Differential scanning calorimetry / capillary melting point apparatus |
Why This Matters
This measurable difference in melting behavior impacts material handling, storage, and purification workflows, and provides a reliable identity confirmation parameter during procurement and quality control.
- [1] ChemicalBook. 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9) Chemical Properties. Accessed 2026. View Source
- [2] PubChem. 5,6-Dichloropyridazin-3(2H)-one. Compound Summary. Accessed 2026. View Source
